![molecular formula C21H19N3O5S B2937986 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1207058-17-0](/img/structure/B2937986.png)
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
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Description
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea, commonly known as BTU, is a synthetic compound that has garnered significant attention in the field of scientific research due to its unique properties. BTU is a urea derivative that has been developed as a potent inhibitor of protein kinases, which are critical enzymes involved in several cellular processes. The purpose of
Scientific Research Applications
Alzheimer's Disease Research
Benzofuranylthiazole derivatives containing the aryl-urea moiety have shown promise as multitasking agents in Alzheimer's disease research. These compounds exhibit dual inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in Alzheimer's pathology. Notably, specific compounds in this class have demonstrated significant potency and selectivity indices against AChE and BuChE, suggesting potential therapeutic applications (Kurt et al., 2015).
Anticancer Activities
Various benzofuran urea derivatives have been studied for their antitumor activities. For instance, novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives exhibit promising anticancer effects, as confirmed through biological evaluation (Ling et al., 2008).
Antihyperglycemic Agents
Research into [[omega-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones, a related class of compounds, has revealed their potential as antihyperglycemic agents. These compounds have demonstrated significant potency in enhancing insulin sensitivity, presenting a promising avenue for diabetes treatment (Cantello et al., 1994).
Antioxidant Properties
Studies on benzofuran hydroxyamic acids have highlighted their potential as antioxidants. These compounds have shown potent in vitro and in vivo activities as 5-lipoxygenase inhibitors, an enzyme involved in inflammatory processes. The introduction of polar substituents such as methoxymethylene, hydroxymethylene, and amino (urea) on the acyl group has been found to enhance their oral activity (Ohemeng et al., 1994).
DNA-Topoisomerase Inhibition
New asymmetric ureas and thioureas have been synthesized and evaluated for their ability to inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. These compounds have shown notable antiproliferative action, indicating potential for cancer therapy (Esteves-Souza et al., 2006).
Computational Studies
Computational studies on aminothiazole derivatives have provided insights into their electronic and spectroscopic properties. These studies, including density functional theory (DFT) analyses, support the potential biological activity of these compounds (Adeel et al., 2017).
Antimicrobial Properties
Various benzofuran aryl ureas and carbamates have been synthesized and characterized for their antimicrobial activities. The benzofuran ring, in particular, contributes to their biological significance, providing a basis for further exploration in antimicrobial therapy (Kumari et al., 2019).
properties
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-26-17-9-13(10-18(27-2)19(17)28-3)22-20(25)24-21-23-14(11-30-21)16-8-12-6-4-5-7-15(12)29-16/h4-11H,1-3H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHULPPDDBHYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea |
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